![molecular formula C25H29N5OS B2761119 2-Ethyl-5-((4-ethylphenyl)(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 898366-59-1](/img/structure/B2761119.png)
2-Ethyl-5-((4-ethylphenyl)(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds often involves a multi-step protocol . For instance, the synthesis of a related compound, 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, was achieved in good yield via a three-step protocol . The product’s structure was assigned by HRMS, IR, 1H and 13C NMR experiments .Molecular Structure Analysis
The molecular structure of this compound can be determined using various spectroscopic techniques. High-resolution mass spectrometry (HRMS), infrared spectroscopy (IR), and nuclear magnetic resonance (NMR) are commonly used . The presence of specific functional groups and the overall molecular geometry can be inferred from these data.Chemical Reactions Analysis
The chemical reactions involving this compound could be complex and depend on the reaction conditions. The compound’s reactivity could be influenced by the presence of the piperazine ring and the thiazolo[3,2-b][1,2,4]triazol ring .Applications De Recherche Scientifique
Microwave-assisted Synthesis and Biological Activities
Researchers have developed methods for the synthesis of compounds containing thiazole, triazole, and oxadiazole nuclei through microwave-assisted synthesis. These compounds, including derivatives of thiazolo[3,2-b][1,2,4]triazoles, have been evaluated for antimicrobial, antilipase, and antiurease activities. Some of these synthesized compounds demonstrated good to moderate antimicrobial activity against various microorganisms, and specific derivatives exhibited notable antiurease and antilipase activities (Başoğlu et al., 2013).
Antimicrobial Agents from Thiazolidinone Derivatives
Thiazolidinone derivatives, synthesized from key intermediates and evaluated against a range of bacterial and fungal strains, show the potential of these compounds as antimicrobial agents. The research into these derivatives highlights their potential utility in combating microbial infections (Patel, Kumari, & Patel, 2012).
Anti-Inflammatory Activity of Thiazolo-triazoles
The synthesis and evaluation of anti-inflammatory activities of thiazolo[3,2-b]-1,2,4-triazole derivatives have been explored, indicating their potential for developing new anti-inflammatory drugs. Some derivatives have shown promising anti-inflammatory activities, pointing towards their therapeutic potential (Tozkoparan et al., 1999).
Protective Effects Against Oxidative Stress
Studies on certain thiazolo[3,2-b]-1,2,4-triazole derivatives have investigated their protective effects against ethanol-induced oxidative stress in mice, suggesting the antioxidant potential of these compounds. This research offers insights into the development of compounds that can mitigate oxidative stress-related damage in biological systems (Aktay, Tozkoparan, & Ertan, 2005).
Anticancer and Enzyme Inhibition Activities
Molecular studies have also been conducted on thiazolo-triazole derivatives, including their docking studies and enzyme inhibition activities, highlighting their potential as anticancer agents and enzyme inhibitors. This research demonstrates the utility of these compounds in targeted cancer therapies and as tools for studying biological processes (Karayel, 2021).
Propriétés
IUPAC Name |
2-ethyl-5-[(4-ethylphenyl)-(4-phenylpiperazin-1-yl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5OS/c1-3-18-10-12-19(13-11-18)22(23-24(31)30-25(32-23)26-21(4-2)27-30)29-16-14-28(15-17-29)20-8-6-5-7-9-20/h5-13,22,31H,3-4,14-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCRLCHRYJLJSQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(C2=C(N3C(=NC(=N3)CC)S2)O)N4CCN(CC4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

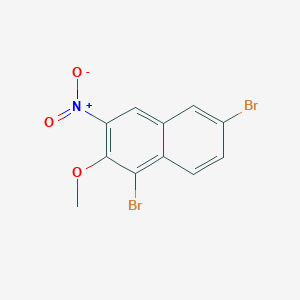

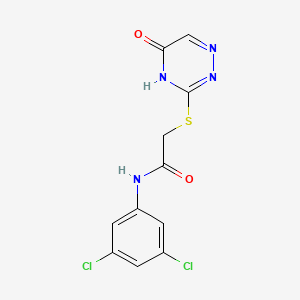

![(E)-2-(N-methylmethylsulfonamido)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2761042.png)


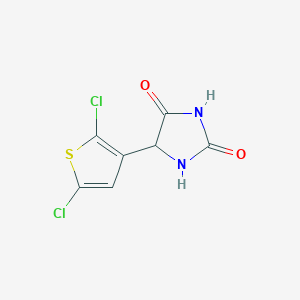
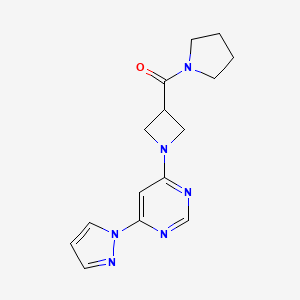
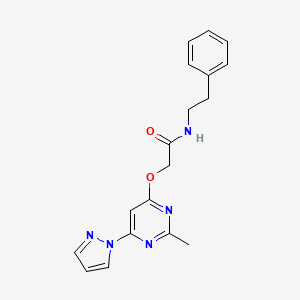
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((3-methoxytetrahydrothiophen-3-yl)methyl)oxalamide](/img/structure/B2761052.png)
![4-(tert-butyl)-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2761055.png)
![(2-bromo-5-methoxyphenyl)(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone](/img/structure/B2761058.png)